molecular formula C19H16N4OS B12174745 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide

1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide

Cat. No.: B12174745
M. Wt: 348.4 g/mol
InChI Key: SRCCMEIHRGNZMD-UHFFFAOYSA-N
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Description

1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The thiadiazole moiety can be introduced through a cyclization reaction involving appropriate thiosemicarbazide derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole-5-carboxamide: Lacks the thiadiazole moiety but shares the indole core.

    N-benzyl-5-methyl-1H-indole-3-carboxamide: Similar structure with variations in the position of functional groups.

Uniqueness

1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide is unique due to the presence of both the indole and thiadiazole moieties, which contribute to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)indole-5-carboxamide

InChI

InChI=1S/C19H16N4OS/c1-13-21-22-19(25-13)20-18(24)16-7-8-17-15(11-16)9-10-23(17)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22,24)

InChI Key

SRCCMEIHRGNZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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